Product packaging for Ethyl 2-(4-fluoroanilino)-2-oxoacetate(Cat. No.:CAS No. 69065-91-4)

Ethyl 2-(4-fluoroanilino)-2-oxoacetate

Cat. No.: B1224667
CAS No.: 69065-91-4
M. Wt: 211.19 g/mol
InChI Key: OUBZLXSQKQMFAH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoroanilino)-2-oxoacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FNO3 B1224667 Ethyl 2-(4-fluoroanilino)-2-oxoacetate CAS No. 69065-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-fluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBZLXSQKQMFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379000
Record name Ethyl (4-fluoroanilino)(oxo)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69065-91-4
Record name Ethyl (4-fluoroanilino)(oxo)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69065-91-4
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The Significance of Oxoacetate Scaffolds in Organic and Medicinal Chemistry

The ethyl 2-oxoacetate fragment, specifically the α-ketoamide group it forms, is recognized as a "privileged structure" in medicinal chemistry. bohrium.comnih.govacs.orgnih.gov This designation refers to molecular frameworks that can provide useful ligands for a diverse range of biological targets. nih.gov The α-ketoamide motif is prevalent in numerous natural products and has been extensively utilized by medicinal chemists to develop compounds aimed at a wide array of biological targets, showing potential for treating a multitude of diseases. bohrium.comacs.orgnih.gov

The utility of the α-ketoamide moiety stems from its versatile chemical nature. It can function as a non-reactive (non-electrophilic) component, where it helps to modulate the conformation of a lead compound or establish critical hydrogen bonds with a biological target. nih.gov This can enhance a compound's potency and improve its pharmacokinetic profile. nih.gov Alternatively, the 2-oxoamide group can act as a reactive electrophilic "warhead," particularly in the design of inhibitors for serine and cysteine proteases. bohrium.com

From a drug discovery perspective, α-ketoamides present several advantages over similar dicarbonyl derivatives. They exhibit improved membrane permeability compared to α-ketoacids and greater stability against plasma esterases than α-ketoesters, which are crucial pharmacokinetic properties. acs.org Furthermore, α-ketoamides are often more resistant to proteolytic cleavage. nih.gov This combination of structural versatility and favorable metabolic characteristics makes the oxoacetate scaffold a highly valuable component in the design of new therapeutic agents. rsc.org

An Overview of Fluorinated Aniline Derivatives in Chemical Synthesis

Fluorinated aniline (B41778) derivatives are foundational building blocks in modern organic chemistry, widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. bohrium.com The introduction of a fluorine atom onto the aniline ring imparts unique properties to the molecule. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets.

The C-F bond is the strongest single bond to carbon, which enhances the thermal and metabolic stability of the parent molecule. indofinechemical.com In drug discovery, the substitution of hydrogen with fluorine can lead to improved pharmacological profiles. This strategic incorporation of fluorine is a common tactic used by medicinal chemists to optimize lead compounds. The reactivity of the aniline core allows for a multitude of chemical transformations, making fluorinated anilines like 4-fluoroaniline (B128567) versatile starting points for constructing complex molecular architectures essential for new product development. bohrium.com

Positioning Ethyl 2 4 Fluoroanilino 2 Oxoacetate As a Key Research Intermediate

Ethyl 2-(4-fluoroanilino)-2-oxoacetate, identified by its CAS number 69065-91-4, is primarily recognized and utilized as a key intermediate in chemical synthesis. indofinechemical.comsynhet.comscbt.comchemicalbook.com Its structure combines the advantageous properties of both the fluorinated aniline (B41778) and the reactive ethyl oxoacetate moieties, making it a valuable precursor for a range of more complex molecules. Chemical suppliers categorize it as a research chemical, a pharmaceutical intermediate, and a fine chemical, underscoring its role in the synthesis of new entities rather than as an end-product itself. synhet.com

The compound's utility lies in the reactivity of its functional groups. The oxoacetate portion can readily react with various nucleophiles. For instance, similar ethyl oxalamide structures are known to react with amines or hydrazine (B178648) hydrate (B1144303) to extend the molecular chain and introduce new functional groups. nih.gov This type of condensation reaction is a common strategy for building larger molecules, such as those investigated as potential kinase inhibitors or anti-malarial agents. nih.govnih.gov The presence of the 4-fluorophenyl group is particularly relevant in the design of inhibitors for enzymes like kinases, where this substituent can interact with specific pockets in the protein's active site. nih.gov Therefore, this compound serves as a pre-functionalized building block, streamlining the synthesis of complex target molecules for pharmaceutical and agrochemical research.

Scope and Objectives of Research on Ethyl 2 4 Fluoroanilino 2 Oxoacetate

Established Synthetic Pathways to N-Aryl Oxoacetates

The synthesis of N-aryl oxoacetates, also known as N-aryl oxamates, is generally achieved through several established chemical transformations. These methods provide the foundational chemistry for the synthesis of this compound.

The most common and direct pathway involves the acylation of an aromatic amine with a derivative of oxalic acid. Typically, a dialkyl oxalate (B1200264), such as diethyl oxalate or dimethyl oxalate, is used as the acylating agent. The reaction proceeds by the nucleophilic attack of the amine on one of the ester carbonyl groups of the oxalate, leading to the displacement of an alcohol molecule and the formation of the corresponding N-aryl oxoacetate. This method is widely applicable due to the commercial availability and relatively low cost of various anilines and dialkyl oxalates. A known synthesis route for this compound specifically utilizes the reaction between 4-Fluoroaniline (B128567) and Diethyl oxalate. chemicalbook.com

Alternative strategies for forming the N-aryl amide bond exist within the broader context of organic synthesis. For instance, palladium-catalyzed C-H arylation reactions have been developed for creating α-aryl-α-diazoamides, which can then undergo further transformations. nih.govraineslab.com While more complex, these modern coupling methods offer pathways to highly functionalized molecules. Another approach involves the use of soluble polymer supports to synthesize methyl N-aryl oxamates, which can simplify purification processes. researchgate.net These varied methods highlight the versatility in forming the core structure of N-aryl oxoacetates.

Optimized Reaction Conditions for the Synthesis of this compound

The direct synthesis of this compound from 4-fluoroaniline and diethyl oxalate is a straightforward acylation reaction. The optimization of this process is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically optimized include temperature, solvent, stoichiometry of reactants, and the use of catalysts.

The reaction is often performed at elevated temperatures to drive the reaction towards completion. The choice of solvent can influence reaction rates and solubility of the starting materials and product. While the reaction can be run neat (without a solvent), high-boiling point aprotic solvents like toluene, xylene, or dichlorobenzene are sometimes employed. The stoichiometry is generally a slight excess of the diethyl oxalate to ensure full conversion of the more valuable aniline. Although the reaction can proceed without a catalyst, mild acid or base catalysis can sometimes accelerate the process.

The following interactive table outlines potential reaction conditions and their impact on the synthesis.

ParameterConditionExpected Outcome
Temperature 120-140 °CModerate to high yield; reaction proceeds at a reasonable rate.
> 150 °CPotential for increased by-product formation (e.g., diamide).
< 100 °CVery slow reaction rate, leading to incomplete conversion.
Solvent None (Neat)High concentration of reactants, potentially faster reaction.
Toluene / XyleneGood for azeotropic removal of ethanol (B145695) by-product, driving equilibrium.
EthanolCan slow the forward reaction due to Le Chatelier's principle.
Reactant Ratio 1:1.2 (Aniline:Oxalate)Ensures complete consumption of aniline, simplifying purification.
1:1 (Aniline:Oxalate)May result in unreacted aniline, complicating purification.
Catalyst NoneSufficient for many applications, avoids catalyst removal steps.
p-Toluenesulfonic acidMay accelerate the reaction but requires a neutralization/removal step.

This table represents a generalized optimization study based on established principles of acylation reactions.

Upon completion, the reaction mixture is typically cooled, allowing the product to crystallize. The solid product can then be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly applied to the synthesis of fine chemicals. For the production of this compound, several green approaches can be considered to improve the environmental footprint of the conventional method.

One significant area of improvement is the reduction or elimination of organic solvents. Performing the reaction under solvent-free (neat) conditions is a primary green strategy. This approach maximizes atom economy and eliminates the environmental and safety issues associated with solvent use, recovery, and disposal.

Another green tactic is the use of alternative energy sources to drive the reaction more efficiently. Microwave irradiation, for example, can dramatically reduce reaction times from hours to minutes compared to conventional heating. researchgate.net This increased efficiency can lead to significant energy savings and higher throughput.

The use of catalysts that are more environmentally benign is also a key aspect. While the uncatalyzed reaction is often feasible, research into solid acid catalysts or reusable catalysts could offer a greener alternative to soluble acids that require neutralization and generate salt waste. Research on N-aryl acetoacetamides has shown that catalysts like potassium tert-butoxide can be effective in solvent-free conditions. researchgate.net

The table below compares a conventional approach with a potential greener synthesis.

FeatureConventional MethodGreener Approach
Solvent Toluene or XyleneSolvent-free (neat)
Energy Source Conventional reflux heating (hours)Microwave irradiation (minutes)
Catalyst None or soluble acidNone or a reusable solid catalyst
Work-up Solvent extraction and distillationDirect crystallization and filtration
Waste Organic solvent waste, potential salt waste from neutralizationMinimal waste, primarily ethanol by-product (can be recovered)

By adopting these greener strategies, the synthesis can become more efficient, less hazardous, and more sustainable. ed.govrsc.org

Scale-Up Considerations and Industrial Synthesis Applications

The transition of a laboratory procedure to an industrial-scale process introduces several critical considerations. This compound is used as an intermediate in the pharmaceutical industry, making its efficient and cost-effective large-scale synthesis highly relevant. synhet.com

Key factors for scale-up include:

Thermodynamics and Heat Management: The acylation reaction is typically exothermic. On a large scale, efficient heat removal is critical to maintain control over the reaction temperature, prevent runaway reactions, and minimize the formation of impurities such as the N,N'-bis(4-fluorophenyl)oxamide.

Mass Transfer: In large reactors, ensuring efficient mixing of the reactants is essential to achieve consistent reaction rates and prevent localized overheating.

Product Isolation and Purification: Crystallization is the preferred method for isolation and purification on an industrial scale due to its efficiency and ability to deliver high-purity products. The process must be designed to produce a consistent crystal size and morphology to ensure ease of filtration and drying.

Process Safety: A thorough hazard analysis is required to manage the risks associated with the materials (e.g., toxicity of aniline derivatives) and the process conditions (e.g., use of high temperatures).

Waste Management: The primary by-product is ethanol, which can be recovered and potentially reused or sold. Minimizing solvent use and other waste streams is a key objective for both economic and environmental reasons.

The industrial synthesis would likely favor a solvent-free or high-concentration process in a dedicated reactor equipped with robust temperature control and agitation systems to maximize throughput and ensure process safety and product quality.

Reactions Involving the Oxoacetate Moiety

The vicinal keto and ester groups within the oxoacetate portion of the molecule are the primary sites of its reactivity, enabling the synthesis of a wide array of more complex structures.

The active methylene (B1212753) group adjacent to the two carbonyl functionalities in related β-dicarbonyl compounds is a key site for condensation reactions. While this compound itself does not have a traditional active methylene group for direct Knoevenagel-type condensation, its oxo-group can react with active methylene compounds. For instance, in reactions analogous to the Knoevenagel condensation, the ketone can condense with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base catalyst.

These reactions typically proceed by the initial formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the ketone in this compound. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The specific conditions for such reactions can be tailored by the choice of solvent and catalyst.

Table 1: Representative Condensation Reactions

ReactantCatalystTypical ConditionsProduct Type
MalononitrilePiperidine/Acetic AcidBenzene (B151609), refluxYlidene derivative
Ethyl acetoacetateBase (e.g., NaOEt)Ethanol, refluxSubstituted alkene
NitromethaneAmine baseRefluxNitroalkene derivative

The functional groups within this compound make it a valuable precursor for the synthesis of various heterocyclic systems. These intramolecular or intermolecular cyclization reactions are fundamental in medicinal chemistry for creating novel scaffolds. ijper.orgresearchgate.net

The synthesis of pyrrole (B145914) derivatives can be achieved through various established methods where an α-ketoester is a key reactant. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this compound is not a 1,4-dicarbonyl compound itself, it can be elaborated into one. Alternatively, it can participate in multicomponent reactions that yield highly substituted pyrroles. For example, a reaction with an amine and an enolizable ketone or β-ketoester can lead to the assembly of the pyrrole ring. The synthesis of pyrrole-2-carboxylic acid esters is a well-established field, often involving the acylation of pyrrole itself. orgsyn.org

Table 2: Pyrrole Synthesis Strategies

Reaction NameCo-reactantsKey IntermediateResulting Pyrrole
Hantzsch Pyrrole Synthesisα-halo ketone, β-ketoesterAminocrotonate-type intermediatePolysubstituted pyrrole ester
Multicomponent ReactionAldehyde, Amine, Acetylenic esterEnamine/Imine intermediatesDensely functionalized pyrrole

Benzothiazoles are important heterocyclic compounds in medicinal chemistry. ijper.orgresearchgate.net The synthesis of benzothiazole (B30560) derivatives can be achieved by reacting 2-aminothiophenols with various electrophiles. researchgate.netderpharmachemica.com A relevant synthetic route involves the reaction of a substituted aniline, such as 4-fluoroaniline, with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form a 2-aminobenzothiazole (B30445) intermediate. derpharmachemica.com This intermediate can then be further derivatized. For instance, a reaction between a 2-aminobenzothiazole and a reactive species like ethyl 2-bromo-2-oxoacetate (a close analog of the title compound's reactive portion) in a solvent like dimethylformamide can yield imidazo[2,1-b]benzothiazole (B1198073) derivatives. derpharmachemica.com This highlights a pathway where the structural elements of this compound can be incorporated into complex heterocyclic systems.

Table 3: Benzothiazole Synthesis Example

StepReactantsReagentsProduct
14-Fluoroaniline, Potassium thiocyanateBromine, Acetic Acid2-Amino-6-fluorobenzothiazole
22-Amino-6-fluorobenzothiazole, Ethyl 2-bromo-2-oxoacetateDimethylformamide (DMF)Substituted Imidazo[2,1-b]benzothiazole

The γ-lactam (or 2-pyrrolidinone) ring is a core structure in many biologically active compounds. rsc.org Multicomponent reactions provide an efficient means to synthesize highly functionalized γ-lactam derivatives. nih.govresearchgate.net A typical strategy involves the reaction of an amine, an aldehyde, and an acetylene (B1199291) dicarboxylate derivative. nih.gov In this context, the 4-fluoroaniline portion of the title compound is a relevant building block. A reaction between an amine (like p-toluidine), an aldehyde (like benzaldehyde), and diethyl acetylenedicarboxylate, often catalyzed by a chiral phosphoric acid, can yield γ-lactam structures through a cascade of imine formation, Mannich reaction, and intramolecular cyclization. nih.gov This demonstrates a plausible pathway for utilizing the aniline substructure for the synthesis of complex lactams.

Table 4: Multicomponent γ-Lactam Synthesis

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Alkyne)Catalyst/ConditionsProduct
p-ToluidineBenzaldehydeDiethyl acetylenedicarboxylateBINOL-derived phosphoric acid, Toluene, 110 °CEthyl 5-oxo-2-phenyl-1-(p-tolyl)-4-(p-tolylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. nih.gov
Benzylaminep-HydroxybenzaldehydeDiethyl acetylenedicarboxylateBINOL-derived phosphoric acid, Toluene, 110 °Cγ-Lactam derivative. nih.gov

The oxoacetate moiety is susceptible to both reduction and oxidation, offering pathways to further diversify the molecular structure.

Reduction: The ketone and ester functionalities can be selectively reduced.

Ketone Reduction: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding Ethyl 2-(4-fluoroanilino)-2-hydroxyacetate, without affecting the ester or the aromatic nitro group.

Ester Reduction: Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester group to alcohols.

Complete Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) could potentially reduce the ketone and also be used under more forcing conditions for other reductions, depending on the substrate's other functional groups.

Oxidation: The oxidation of this compound is less common. Strong oxidizing agents could potentially cleave the C-C bond between the carbonyl groups under harsh conditions, leading to the degradation of the molecule. Specific and controlled oxidation would be challenging without affecting the aniline moiety.

Table 5: Potential Reduction Products

ReagentTarget Functional GroupPrimary Product
Sodium borohydride (NaBH₄)KetoneEthyl 2-(4-fluoroanilino)-2-hydroxyacetate
Lithium aluminum hydride (LiAlH₄)Ketone and Ester2-(4-fluoroanilino)propane-1,2-diol

Cyclization Reactions for Heterocycle Synthesis

Modifications of the Anilino Group

The anilino group, which includes the fluorophenyl ring and the adjacent amide, is a primary site for structural modifications. These transformations can be broadly categorized into electrophilic aromatic substitutions on the phenyl ring and nucleophilic displacement strategies.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluoroanilino moiety in this compound contains a benzene ring that can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the aromatic ring, replacing one of the existing hydrogen atoms. The fluorine atom and the amido group (-NHC(O)COOEt) are substituents on the benzene ring that direct the position of the incoming electrophile.

The fluorine atom is an ortho-, para-directing deactivator. The amido group is also generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring, stabilizing the intermediate carbocation (the arenium ion). However, the strongly electron-withdrawing nature of the adjacent carbonyl groups in the oxoacetate moiety can diminish this effect. The interplay of these directing effects determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration introduces a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid. Halogenation would involve the introduction of a halogen, such as chlorine or bromine. The precise conditions and outcomes of such reactions on this compound would be a subject of empirical investigation to determine the specific regiochemical and yield characteristics.

Nucleophilic Displacement Strategies

The fluorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strongly electron-withdrawing groups positioned ortho or para to the fluorine. In the case of this compound, the existing amido group is not typically sufficient to promote this reaction under standard conditions. However, under forcing conditions or with the use of specific catalysts, displacement of the fluoride (B91410) by potent nucleophiles could potentially be achieved.

Ester Transesterification and Amidation Reactions

The ethyl ester group of this compound is amenable to standard transformations such as transesterification and amidation.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) would lead to the formation of mthis compound and ethanol. The use of a large excess of the new alcohol drives the equilibrium towards the desired product.

Amidation involves the reaction of the ester with an amine to form an amide. This reaction typically requires heating and may be catalyzed. For instance, the reaction of this compound with a primary amine (R-NH2) would yield the corresponding N-substituted 2-(4-fluoroanilino)-2-oxoacetamide. This transformation is a valuable method for introducing further diversity into the molecular structure.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. These reactions are highly efficient and allow for the rapid generation of molecular complexity.

This compound, with its combination of functional groups, has the potential to participate in various MCRs. For example, it could potentially be used in Ugi or Passerini-type reactions. In a hypothetical Ugi four-component condensation, a ketone, an amine, an isocyanide, and a carboxylic acid react to form a bis-amide. While this compound is not a standard Ugi component, its reactive sites could potentially be engaged in novel MCRs. The development of such reactions would be an active area of research for creating diverse chemical libraries for various applications.

Investigation of this compound as a Chemical Hybridizing Agent (CHA)

This compound, also known by its abbreviated form E4FO, has been the subject of research to assess its capabilities as a CHA. These agents are pivotal in plant breeding as they eliminate the labor-intensive process of manual emasculation. An effective CHA selectively renders the male reproductive organs of a plant sterile without impairing female fertility, thereby facilitating large-scale and cost-effective hybrid seed production.

The effectiveness of this compound in inducing male sterility has been evaluated in several crop species. Research indicates that its application can lead to a high degree of pollen sterility, a desirable trait for a CHA. The success of inducing male sterility is often dependent on the concentration of the chemical, the timing of its application relative to the plant's developmental stage, and the specific crop species.

A notable case study involves the application of this compound on lettuce (Lactuca sativa var. longifolia). In a study evaluating its effects on lettuce cultivars such as 'Maylight352 F1', 'Presidential', and 'Yedikule', the compound was found to be partially effective in inducing male sterility. researchgate.net The research highlighted that the application doses of 1500 ppm and 2000 ppm were likely too low to achieve complete male sterility, suggesting that higher concentrations could be more effective. researchgate.net This indicates the potential of the compound as a CHA in lettuce, warranting further investigation into optimal application rates.

The performance of this compound as a CHA is often benchmarked against other established agents like Ethrel (ethephon) and Gibberellic acid (GA3). In the context of lettuce, a comparative study revealed that while this compound showed partial effectiveness, GA3 applications yielded the best results, achieving 100% male sterility at concentrations of 200, 250, and 300 ppm in all tested cultivars. researchgate.net Ethrel, on the other hand, was found to be ineffective at low doses and caused deformation of flower buds and growth retardation at higher doses. researchgate.net This comparative analysis is crucial for determining the most suitable CHA for a particular crop, balancing efficacy with potential phytotoxic effects.

Interactive Data Table: Comparative Efficacy of CHAs on Pollen Presence in Lettuce

TreatmentConcentration (ppm)Pollen Presence
Control0Present
This compound1500Partially Absent
This compound2000Partially Absent
Ethrel500Present
Ethrel1000Partially Absent
GA3100Present
GA3150Partially Absent
GA3200Absent
GA3250Absent
GA3300Absent
Data derived from a study on lettuce cultivars. researchgate.net

The precise biochemical mechanism by which this compound induces male sterility is not yet fully elucidated in publicly available research. However, the general mode of action for chemical hybridizing agents involves the disruption of key processes in male reproductive development. CHAs can interfere with microsporogenesis, the process of pollen grain formation. This may occur through several avenues, including creating an imbalance in the acid-base equilibrium within pollen mother cells, which can lead to the premature dissolution of the callose wall that surrounds them.

Furthermore, some CHAs are known to affect the development and function of the tapetum, a nutritive layer of cells within the anther that is essential for the development of viable pollen. Disruption of tapetal development can lead to pollen abortion and, consequently, male sterility. It is plausible that this compound operates through one or more of these general mechanisms to exert its male-sterilizing effects.

The primary goal of a CHA is to eliminate viable pollen without negatively affecting the female reproductive organs, thus allowing for successful cross-pollination and seed set. In studies on lettuce, the application of this compound at 1500 and 2000 ppm did not have a negative impact on seed formation when compared to the control group, indicating that at these concentrations, female fertility was not significantly compromised. researchgate.net However, the partial effectiveness in eliminating pollen at these doses means that some self-pollination could still occur. In contrast, higher doses of other CHAs like GA3, while effective in inducing male sterility, led to a noticeable decrease in seed weight, suggesting a potential impact on seed development or viability. researchgate.net

Interactive Data Table: Effect of CHAs on Seed Formation in Lettuce

TreatmentConcentration (ppm)Seed Formation
Control0Normal
This compound1500Normal
This compound2000Normal
Ethrel1000Limited
GA3200Decreased
GA3250Decreased
GA3300Decreased
Data based on research findings in lettuce. researchgate.net

For this compound to be a viable tool in commercial hybrid seed production, the optimization of its application is essential. This includes determining the ideal concentration, the optimal timing of application corresponding to the pre-meiotic stage of pollen development, and the frequency of application. The research on lettuce suggests that the tested concentrations of 1500 ppm and 2000 ppm were suboptimal for complete male sterility. researchgate.net Therefore, further studies are needed to explore higher concentrations to find a dose that maximizes male sterility while minimizing any potential phytotoxic effects on the plant and maintaining female fertility. The development of a robust and repeatable protocol is a critical step towards the agronomic utility of this compound as a CHA.

Efficacy in Inducing Male Sterility in Crop Species

Broader Horticultural and Agronomic Implications

The potential for this compound and its derivatives to influence plant growth and development stems from the biological activities observed in related chemical classes. The anilide functional group is a key feature in several commercial pesticides. For example, anilide herbicides are known to be effective in controlling weeds in various crops. Similarly, certain anilide derivatives have demonstrated fungicidal properties against a range of plant pathogens.

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its biological efficacy as a pesticide. rhhz.net This suggests that fluorinated anilides, like this compound, could potentially be developed into effective agrochemicals.

Furthermore, the oxalamic acid ester portion of the molecule is structurally related to oxalic acid, a compound that naturally occurs in plants and is involved in various physiological processes, including plant defense against pathogens. wikipedia.org While high concentrations of oxalic acid can be toxic to plants, smaller amounts have been shown to enhance plant resistance. wikipedia.org This dual role suggests that derivatives like this compound could potentially modulate plant responses to stress.

Research into related compounds has shown a range of biological effects. For instance, various N-substituted anilines have been synthesized and evaluated for their antifungal activities, with some showing promise against dermatophytes. nih.gov In the context of herbicides, derivatives of 1,2,5-oxadiazole N-oxide have exhibited pre-emergence herbicidal activity. researchgate.net

The following table summarizes the observed biological activities of various anilide and oxadiazole derivatives, providing a basis for the potential horticultural and agronomic applications of this compound and its derivatives.

Compound Class/Derivative Observed Biological Activity Potential Agronomic Implication Reference
Anilide DerivativesFungicidalControl of plant pathogenic fungi nih.gov
N-substituted anilinesAntifungal against dermatophytesPotential for broader antifungal applications nih.gov
1,2,5-Oxadiazole N-oxide derivativesPre-emergence herbicidal activityWeed control in various crops researchgate.net
Oxalamic acid derivativesPlant growth regulation (inferred)Modulation of plant growth and development wikipedia.org

It is important to note that while these findings for related compounds are indicative, specific research on this compound is necessary to determine its precise effects on plants and its suitability for agricultural applications.

Environmental Impact Assessments of Agricultural Applications

The potential environmental impact of any new agrochemical is a critical consideration. For this compound and its derivatives, an assessment would need to consider their persistence in soil and water, their potential for bioaccumulation, and their toxicity to non-target organisms.

The anilide chemical structure is found in several herbicides, and studies on the environmental fate of these compounds can offer insights. For example, the mobility and degradation of anilide herbicides in soil are influenced by factors such as soil type, temperature, and moisture content. mdpi.com Some anilide herbicides can be persistent in the environment and may pose a risk to aquatic ecosystems.

The presence of fluorine in a molecule can also influence its environmental behavior. Fluorinated organic compounds can be more persistent in the environment compared to their non-fluorinated counterparts. nih.gov The strong carbon-fluorine bond is resistant to degradation, which can lead to the accumulation of these compounds in soil and water.

Ecotoxicological studies on existing fungicides and herbicides provide a framework for assessing the potential risks of new compounds. For example, some fungicides have been shown to have adverse effects on non-target aquatic organisms, including fish and invertebrates. mdpi.com The toxicity of a pesticide formulation can also be influenced by the "inert" ingredients, which may increase the bioavailability and toxicity of the active ingredient. nih.gov

The table below presents ecotoxicological data for some existing anilide and other relevant pesticides, highlighting the types of environmental impacts that would need to be assessed for this compound.

Pesticide/Compound Class Environmental Concern Observed Effect Reference
Anilide HerbicidesSoil and water contaminationVariable persistence and mobility in soil mdpi.com
Fluorinated Organic CompoundsEnvironmental persistenceCan be resistant to degradation nih.gov
Fungicides (general)Aquatic toxicityAdverse effects on non-target aquatic organisms mdpi.com
Azoxystrobin (a strobilurin fungicide)Ecotoxicity to non-target organismsReduction in food consumption and growth in land snails nih.gov

A comprehensive environmental impact assessment for this compound would require rigorous testing of its persistence, mobility, bioaccumulation potential, and toxicity to a wide range of non-target organisms.

Medicinal Chemistry Research and Pharmacological Relevance

Ethyl 2-(4-fluoroanilino)-2-oxoacetate as a Pharmaceutical Intermediate

This compound, also known by the synonym ethyl 4'-fluorooxanilate, is firmly established as a valuable intermediate in the pharmaceutical and chemical industries. Its application lies in the custom synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic compounds. The molecule's structure is conducive to a variety of chemical transformations, making it an essential component in multi-step synthetic pathways aimed at producing targeted therapeutic agents. The presence of the fluoroanilino group and the reactive ethyl oxoacetate portion allows for the strategic construction of more elaborate molecules designed to interact with specific biological targets.

Design and Synthesis of Novel Pharmacologically Active Derivatives

The true value of this compound as an intermediate is demonstrated in its application for creating novel derivatives with significant pharmacological potential. Its scaffold is particularly suited for building heterocyclic rings, which are core components of many drugs.

This compound is a key type of building block for the synthesis of potent inhibitors of activated blood coagulation Factor X (FXa), a critical enzyme in the blood coagulation cascade. The development of oral FXa inhibitors, such as Apixaban, represents a major advancement in anticoagulant therapy.

The synthesis of the core pyrazole structure central to Apixaban and its analogues illustrates the utility of anilino-oxoacetate derivatives. In a representative synthetic route, a substituted aniline (B41778) is first used to create a hydrazone intermediate, such as ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. This intermediate is then reacted with a piperidinone derivative in a cyclization reaction to form the pyrazole ring. This [3+2] cycloaddition reaction is a crucial step where the oxoacetate-derived portion helps form the heterocyclic core of the final drug. This strategy highlights how intermediates like this compound are instrumental in constructing the specific molecular architecture required for potent and selective FXa inhibition.

The role of this compound extends to the broader class of anticoagulant agents, which are vital for preventing and treating thromboembolic diseases. Factor Xa is a primary target for modern anticoagulants because it sits at the convergence of the intrinsic and extrinsic coagulation pathways. By serving as a precursor to the pyrazole core of FXa inhibitors, this intermediate is integral to the development of drugs that offer a more predictable anticoagulant response compared to older therapies like warfarin. The ability to synthesize complex heterocyclic systems from relatively simple starting materials like this compound is a cornerstone of modern drug discovery in this therapeutic area.

Derivatives of this compound are also explored for the development of novel agents against the Hepatitis B virus (HBV). A key strategy in anti-HBV drug discovery is the targeting of viral capsid assembly. Pyrazole derivatives have been identified as a class of compounds capable of inhibiting HBV gene expression and viral DNA replication.

The synthesis of these biologically active pyrazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. This compound serves as a precursor to these essential dicarbonyl synthons. For instance, research into pyridine-pyrazole-sulfonate compounds has yielded derivatives with significant anti-HBV activity. One such compound, 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine, demonstrated potent inhibitory activity with an IC₅₀ value of 9.19 μM. The synthesis of the core pyrazole ring in these molecules showcases the utility of oxoacetate esters as foundational intermediates.

Compound IDStructureAnti-HBV Activity (IC₅₀ in µM)Selectivity Index (SI)
19d 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine9.1935.46
19a 2-[3-(phenylsulfonyl)oxy-5-pyrazol-yl]pyridine>300-
19b 2-[3-(4-methylphenylsulfonyl)oxy-5-pyrazol-yl]pyridine148.61.89
19c 2-[3-(4-methoxyphenylsulfonyl)oxy-5-pyrazol-yl]pyridine102.32.51

Data sourced from studies on pyridine-pyrazole-sulfonate derivatives.

The versatility of this compound extends to the synthesis of compounds with antiproliferative activity for cancer therapy. One important class of anticancer compounds is quinoxaline derivatives, which are known to exhibit a wide range of biological activities, including the inhibition of cancer cell proliferation.

The synthesis of the quinoxaline scaffold is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This compound can function as the 1,2-dicarbonyl component in this reaction. Reacting it with a substituted ortho-phenylenediamine leads to the formation of a quinoxaline ring bearing the 4-fluorophenylamino group. Various derivatives of this quinoxaline core have been shown to possess potent cytotoxic effects against human cancer cell lines. For example, certain ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives have demonstrated substantial antiproliferative activity against non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines, with IC₅₀ values as low as 3.3 μM.

Compound IDCancer Cell LineAntiproliferative Activity (IC₅₀ in µM)
2a A549 (Lung)3.3
2a U87-MG (Glioblastoma)3.3
2d A549 (Lung)3.3
2d U87-MG (Glioblastoma)3.3

Data sourced from studies on ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of drug candidates. For derivatives synthesized from this compound, SAR studies provide insights into how specific structural modifications influence their biological activity.

Factor Xa Inhibitors : In Apixaban and related pyrazole-based FXa inhibitors, the nature of the substituents on the phenyl rings, which are introduced from the aniline and hydrazine precursors, is critical for activity. The p-methoxyphenyl group derived from the hydrazine component typically occupies the S1 binding pocket of the FXa enzyme. The other part of the molecule, containing the piperidinone ring, binds to the S4 pocket. Modifications to these groups, including the introduction of halogens like the fluorine from the original fluoroaniline (B8554772), can significantly alter the binding affinity, selectivity, and pharmacokinetic properties of the inhibitor.

Anti-HBV Agents : For the pyridine-pyrazole-sulfonate series, SAR studies have revealed that the nature of the substituent on the sulfonyl group dramatically affects anti-HBV potency. A 2-nitrophenylsulfonyl group (compound 19d) resulted in the most potent activity (IC₅₀ = 9.19 μM), whereas an unsubstituted phenylsulfonyl group (19a) was inactive. This indicates that electronic and steric factors of the sulfonate moiety are key determinants for antiviral efficacy.

Antiproliferative Agents : In the case of quinoxaline derivatives, SAR studies have shown that the substituent at the 3-position of the quinoxaline ring plays a significant role in their antiproliferative effects. For instance, introducing arylethynyl groups can confer potent cytotoxicity. The specific substitution pattern on the aryl ring of the arylethynyl moiety further modulates this activity, with certain patterns leading to IC₅₀ values in the low micromolar range against lung and brain cancer cell lines.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Drug Discovery

This compound, with the CAS number 69065-91-4, is a chemical entity that possesses structural features, such as the fluorophenyl and oxoacetate moieties, that are of interest in medicinal chemistry. The presence of a fluorine atom can often enhance metabolic stability and binding affinity of a drug molecule. The oxoacetate group provides a reactive handle for further chemical modifications, making it a potentially versatile starting material for the synthesis of more complex molecules.

However, extensive searches of scholarly articles, patent databases, and chemical repositories have not yielded specific instances of this compound being utilized as a key intermediate in the synthesis of named drug candidates or classes of pharmacologically active molecules. The flow of information from proprietary industrial research and development into the public scientific domain can be limited, which may account for the current absence of detailed data.

Consequently, a thorough and informative article detailing its specific applications in drug discovery, including its role in the synthesis of particular therapeutic agents, the types of compounds it helps create, and the targeted therapeutic areas, cannot be accurately generated at this time. The creation of data tables and a comprehensive discussion of its pharmacological relevance as requested is contingent upon the availability of such specific research findings.

Further investigation into proprietary or less accessible research archives might yield more information, but based on currently available public data, the role of this compound in medicinal chemistry research and its direct applications in drug discovery pipelines remain undocumented.

Future Research Directions and Translational Potential

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The future synthesis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate and its derivatives will likely be driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic methods can be resource-intensive, but new strategies offer promising alternatives.

Future research should focus on:

Organocatalysis: Developing metal-free catalytic systems can provide an environmentally friendly approach for the selective oxidation of substituted anilines, which are precursors in the synthesis of oxanilates. rsc.org

Biocatalysis: Employing enzymes as catalysts could lead to highly selective and efficient synthesis under mild conditions, minimizing waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Solvents: Investigating the use of environmentally benign solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis process. nih.gov

Table 1: Comparison of Hypothetical Synthetic Approaches

Parameter Traditional Synthesis Green Chemistry Approach
Catalyst Metal-based or stoichiometric reagents Organocatalyst or Biocatalyst
Solvent Volatile Organic Compounds (e.g., Toluene) oakwoodchemical.com Water, Supercritical CO2, or Bio-solvents
Process Batch processing Continuous flow synthesis
Waste Higher waste generation Reduced waste, higher atom economy
Energy Often requires high temperatures and pressure Milder reaction conditions, lower energy use

Diversification of Biological Applications Beyond Male Sterility and Current Medicinal Areas

While its application as a gametocide in agriculture is significant, the structural motifs within this compound suggest a broader potential for biological activity that warrants exploration. researchgate.netresearchgate.net The anilino-oxoacetate scaffold is a versatile pharmacophore found in compounds with diverse therapeutic effects.

Future avenues for investigation include:

Enzyme Inhibition: Given that many small molecule drugs act as enzyme inhibitors, derivatives of this compound should be screened against various enzyme classes. nih.govyoutube.com Its structure makes it a candidate for targeting enzymes like kinases or proteases, which are crucial in diseases such as cancer and viral infections. youtube.com

Antimicrobial Agents: The core structure could be modified to develop novel inhibitors of bacterial enzymes, such as OXA-48 β-lactamase, to combat antibiotic resistance.

Agrochemicals: Beyond male sterility, derivatives could be tested for herbicidal or pesticidal properties. Related structures have shown promise as inhibitors of enzymes in the branched-chain amino acid biosynthetic pathway in plants.

Neuroactive Compounds: The impact of small molecules on the central nervous system is a major area of research. Screening for activity against neurological targets could uncover new potential treatments for a range of disorders. youtube.com

Advanced Mechanistic Investigations of Biological Activities

To effectively optimize this compound for new applications, a deep understanding of its mechanism of action (MoA) is essential. Current knowledge is often limited to phenotypic outcomes, but future research must delve into the molecular interactions that drive its biological effects.

Key areas for advanced mechanistic studies include:

Target Identification: Utilizing chemical proteomics and affinity-based probes to identify the specific protein targets with which the compound and its active derivatives interact.

Kinetic Analysis: Moving beyond simple IC50 values to conduct detailed enzyme kinetics. biomol.com This includes determining inhibition constants (Ki), assessing reversibility, and understanding whether the inhibition is competitive, non-competitive, or allosteric. biomol.com

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the binding mode and guides rational drug design.

Cellular Pathway Analysis: Investigating how the compound affects cellular signaling pathways to understand the downstream consequences of target engagement.

Development of High-Throughput Screening Assays for Novel Derivatives

Discovering new biological activities for derivatives of this compound requires efficient screening methodologies. High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries against biological targets. evotec.com

Future efforts should concentrate on:

Assay Development: Creating robust and miniaturized assays suitable for HTS. These can be target-based (e.g., measuring the inhibition of a purified enzyme) or cell-based (e.g., measuring changes in a cellular phenotype). nih.gov

Reporter Systems: Implementing sensitive reporter systems, such as fluorescence or luminescence, to detect compound activity. For example, a common HTS assay for proteases uses a fluorogenic substrate that emits a signal upon cleavage. nih.gov

Orthogonal Screening: Establishing secondary or "orthogonal" assays that use a different technology to confirm hits from the primary screen. evotec.com This helps to eliminate false positives and ensures the identified activity is genuine.

Phenotypic Screening: Employing automated microscopy and image analysis to screen for changes in cell morphology or other visual phenotypes, which can uncover novel mechanisms of action without a preconceived target.

Table 2: Hypothetical HTS Campaign for Novel Derivatives

Stage Description Example
Primary Screen Rapidly test a large library of derivatives for activity in a single assay. nih.gov A 384-well plate fluorescence-based assay to measure inhibition of a target enzyme.
Hit Confirmation Re-test the initial "hits" to confirm their activity and determine potency (IC50). Dose-response curves are generated for each confirmed hit.
Orthogonal Assay Validate hits using a different assay format to rule out technology-specific artifacts. evotec.com A biophysical assay, like surface plasmon resonance (SPR), to confirm direct binding to the target protein.
Secondary Assay Test confirmed hits in a more biologically relevant system, such as a cell-based functional assay. nih.gov A cell viability assay to measure the effect of the compound on cancer cells.

Integration of Computational Design for Targeted Synthesis and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and can accelerate the optimization of lead compounds. By integrating these methods, researchers can design and prioritize new derivatives of this compound with enhanced potency and selectivity.

Key computational approaches include:

Virtual Screening: Using docking simulations to screen virtual libraries of compounds against the three-dimensional structure of a biological target, prioritizing those with the best-predicted binding affinity for synthesis.

Structure-Based Design: Leveraging the crystal structure of a target-ligand complex to design new molecules that make more optimal interactions with the binding site. nih.gov

Free Energy Perturbation (FEP): Applying rigorous physics-based calculations to accurately predict the binding affinity of new derivatives before they are synthesized, saving time and resources. nih.gov

Pharmacophore Modeling: Creating a model of the essential steric and electronic features required for biological activity, which can then be used to search for novel scaffolds or guide derivatization.

De Novo Design: Using algorithms to generate entirely new molecular structures that are predicted to fit a target's binding site, opening the door to novel chemical classes. nih.gov

By systematically pursuing these future research directions, the scientific community can expand the utility of this compound far beyond its current applications, potentially leading to the development of new therapeutics, agrochemicals, and valuable research tools.

Q & A

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Derivatives of Ethyl 2-(4-fluorophenyl)-2-oxoacetate show inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 50–200 µg/mL. Fluorine substitution enhances lipophilicity, improving membrane penetration .
  • Agricultural Applications : At 1500–2000 ppm, it induces chemical male sterility in lettuce (Lactuca sativa), enabling hybrid seed production by disrupting pollen viability .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and binding affinity compared to halogenated analogs?

  • Comparative Analysis :
Analog Substituent LogP Bacterial Inhibition (MIC, µg/mL)
Ethyl 2-(4-fluorophenyl)-2-oxoacetateF1.850–100
Ethyl 2-(4-chlorophenyl)-2-oxoacetateCl2.275–150
Ethyl 2-(4-bromophenyl)-2-oxoacetateBr2.5100–200
  • Key Insight : Fluorine’s electronegativity and smaller atomic radius improve solubility and target binding (e.g., enzyme active sites) compared to bulkier halogens .

Q. What mechanistic pathways explain its role in enzyme inhibition?

  • Proposed Mechanism :
  • The α-ketoester moiety acts as a electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., cysteine or serine) in enzymes like proteases or oxidoreductases.
  • Fluorine stabilizes the transition state via inductive effects, enhancing inhibition potency (e.g., IC₅₀ < 10 µM for HIV protease analogs) .
    • Experimental Validation :
  • Kinetic assays (e.g., fluorescence quenching) and molecular docking (e.g., AutoDock Vina) confirm binding to catalytic pockets .

Q. How can researchers resolve contradictions in reported biological data across studies?

  • Case Study : Discrepancies in antimicrobial activity (e.g., Gram-negative vs. Gram-positive specificity) arise from:

Strain Variability : Use standardized strains (e.g., ATCC controls) for cross-study comparisons.

Compound Purity : Ensure >98% purity via HPLC to exclude confounding effects of impurities .

Assay Conditions : Optimize broth microdilution methods with consistent pH (7.4) and incubation time (18–24 hrs) .

Q. What novel applications are emerging in materials science?

  • Functional Material Synthesis :
  • The compound serves as a precursor for photoactive polymers. For example, copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.2 eV) for organic photovoltaics .
  • Key Property : The fluorine group reduces electron recombination rates, enhancing photovoltaic efficiency by ~15% .

Key Recommendations for Researchers

  • Synthesis : Prioritize low-temperature, anhydrous conditions to avoid hydrolysis of the α-ketoester group.
  • Biological Assays : Include fluorine-free analogs as controls to isolate electronic effects of the substituent.
  • Data Reporting : Standardize protocols for MIC determination and enzyme inhibition to enable meta-analyses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.